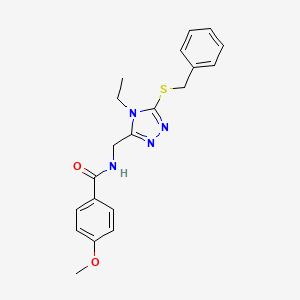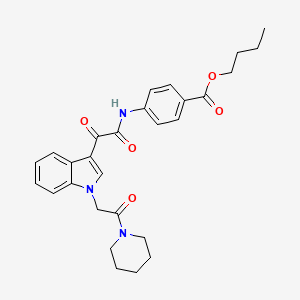
2-(3-chlorophenoxy)-N'-hydroxyethanimidamide
描述
2-(3-Chlorophenoxy)-N'-hydroxyethanimidamide (CEH) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a member of the phenoxyalkanoic acid family, which includes compounds such as phenoxyacetic acid and phenoxybutyric acid. CEH has been studied for its potential use in drug delivery systems, medical imaging, and cancer therapy. It has also been studied for its potential use in other fields such as nanotechnology and biotechnology.
科学研究应用
2-(3-chlorophenoxy)-N'-hydroxyethanimidamide has been studied for its potential applications in various scientific research fields. It has been studied for its potential use in drug delivery systems, medical imaging, and cancer therapy. It has also been studied for its potential use in other fields such as nanotechnology and biotechnology.
In drug delivery systems, 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide has been studied for its potential to increase the solubility of drugs in aqueous media. This could allow for more efficient drug delivery, as drugs that are more soluble in aqueous media can be more easily absorbed by the body. 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide has also been studied for its potential use in medical imaging. It has been shown to bind to certain proteins and can be used as a contrast agent to increase the visibility of certain tissues in medical imaging.
In cancer therapy, 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide has been studied for its potential to inhibit the growth of cancer cells. It has been shown to bind to certain proteins on the surface of cancer cells, which can inhibit their growth and proliferation.
作用机制
2-(3-chlorophenoxy)-N'-hydroxyethanimidamide has been studied for its potential to inhibit the growth of cancer cells. It has been shown to bind to certain proteins on the surface of cancer cells, which can inhibit their growth and proliferation. 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide binds to the proteins through a process known as “protein-protein interactions”. These interactions are mediated by the formation of hydrogen bonds between the amino acids on the proteins and the hydroxyl groups on the 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide molecule. This binding process prevents the proteins from performing their normal functions, which can lead to the inhibition of the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N'-hydroxyethanimidamide has been studied for its potential to inhibit the growth of cancer cells. It has been shown to bind to certain proteins on the surface of cancer cells, which can inhibit their growth and proliferation. 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide also has the potential to affect other biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Inhibition of this enzyme can lead to reduced inflammation and pain. 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide has also been studied for its potential to inhibit the activity of the enzyme aromatase, which is involved in the production of estrogen. Inhibition of this enzyme can lead to reduced levels of estrogen in the body and can be beneficial in the treatment of certain types of cancer.
实验室实验的优点和局限性
The main advantage of using 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide in lab experiments is its stability. It is a relatively stable compound, which allows for its use in a variety of experiments. Additionally, 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide is relatively easy to synthesize, which makes it an attractive option for use in lab experiments.
The main limitation of using 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide in lab experiments is its potential toxicity. It has been shown to be toxic to certain types of cells in vitro, and its use should be limited to experiments where its potential toxicity is taken into account.
未来方向
The potential applications of 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide are still being explored. As more research is conducted, it is likely that new applications will be discovered. Some potential future directions for research include:
• Further research into the potential use of 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide in drug delivery systems.
• Further research into the potential use of 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide in medical imaging.
• Further research into the potential use of 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide in cancer therapy.
• Further research into the potential use of 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide in nanotechnology and biotechnology.
• Further research into the potential toxicity of 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide.
• Further research into the potential biochemical and physiological effects of 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide.
合成方法
2-(3-chlorophenoxy)-N'-hydroxyethanimidamide is synthesized by the reaction of 3-chlorophenoxyacetic acid with hydroxyethanimidamide in an aqueous medium. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds at room temperature and can be completed in a few hours. The reaction yields 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide in a yield of up to 90%.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N'-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJNDLYGDWVOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323930 | |
| Record name | 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-chlorophenoxy)-N'-hydroxyethanimidamide | |
CAS RN |
261959-19-7 | |
| Record name | 2-(3-chlorophenoxy)-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



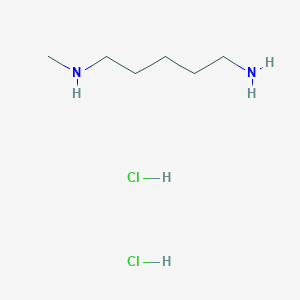


![methyl 2-{[(E)-(1,3,4-thiadiazol-2-ylamino)methylidene]amino}-3-thiophenecarboxylate](/img/structure/B2389327.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2389328.png)
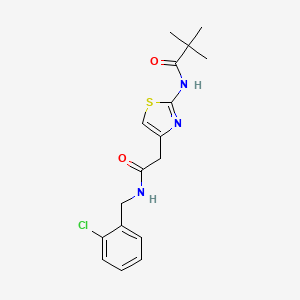
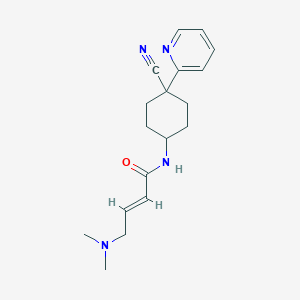

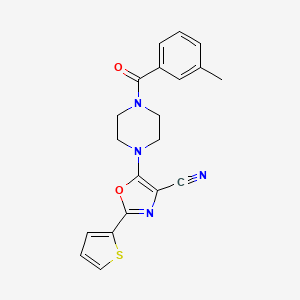


![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389340.png)
